
Tetrathiophen-2-ylsilane
Overview
Description
Tetrathiophen-2-ylsilane is an organosilicon compound that features a silicon atom bonded to four thiophene rings. Thiophene is a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrathiophen-2-ylsilane typically involves the reaction of thiophene derivatives with silicon-containing reagents. One common method is the hydrosilylation of thiophene with trichlorosilane, followed by the substitution of chlorine atoms with thiophene groups. This process can be catalyzed by transition metals such as platinum or palladium under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation reactions using specialized reactors to ensure efficient mixing and temperature control. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atoms in the thiophene rings are oxidized to form sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiol derivatives.
Substitution: The silicon atom in this compound can participate in substitution reactions, where the thiophene groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Tetrathiophen-2-ylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosilicon compounds and as a precursor for the preparation of silicon-containing polymers.
Medicine: this compound is being investigated for its potential anticancer, antibacterial, and antiviral activities.
Industry: It is used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of tetrathiophen-2-ylsilane is largely dependent on its interaction with molecular targets. In medicinal applications, it may exert its effects by interacting with specific enzymes or receptors, leading to the inhibition of cellular processes such as proliferation or infection. The silicon atom in the compound can also facilitate the formation of stable complexes with metal ions, enhancing its activity in catalytic processes.
Comparison with Similar Compounds
Tetrathiophen-2-ylmethane: Similar to tetrathiophen-2-ylsilane but with a carbon atom instead of silicon.
Tetrathiophen-2-ylgermane: Contains a germanium atom instead of silicon.
Tetrathiophen-2-ylstannane: Features a tin atom in place of silicon.
Uniqueness: this compound is unique due to the presence of the silicon atom, which imparts distinct electronic and steric properties compared to its carbon, germanium, and tin analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and stability .
Properties
IUPAC Name |
tetrathiophen-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12S4Si/c1-5-13(17-9-1)21(14-6-2-10-18-14,15-7-3-11-19-15)16-8-4-12-20-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLWDIZUKIURIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)[Si](C2=CC=CS2)(C3=CC=CS3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12S4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305244 | |
| Record name | tetrathiophen-2-ylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17940-73-7 | |
| Record name | Silane, tetra-2-thienyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tetrathiophen-2-ylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


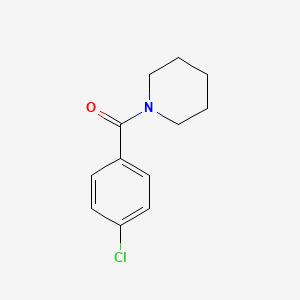
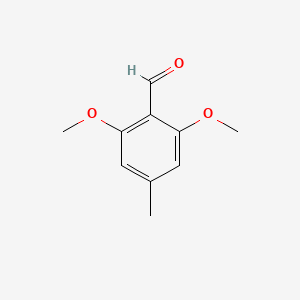
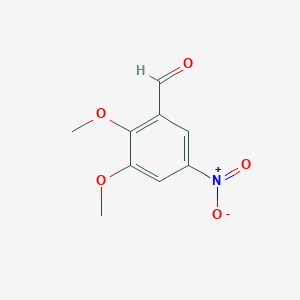
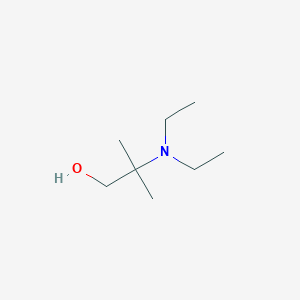
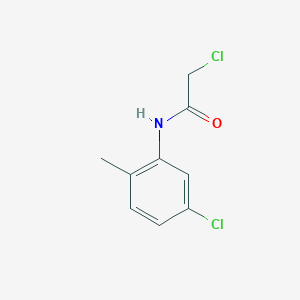
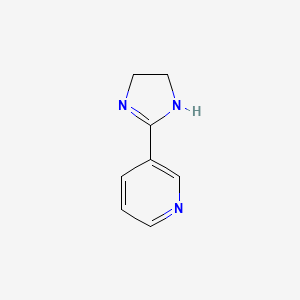
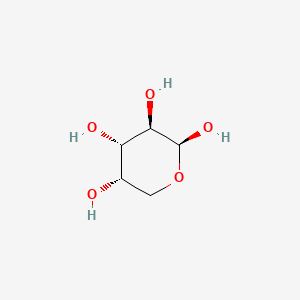
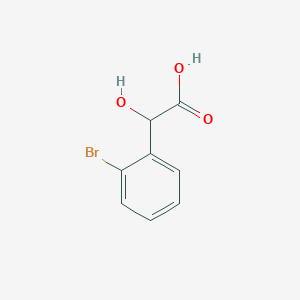
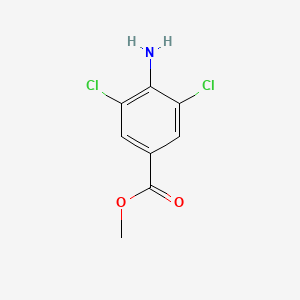


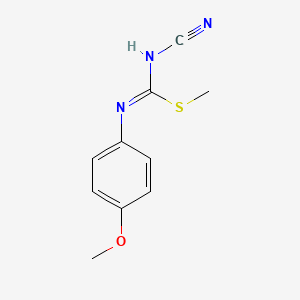
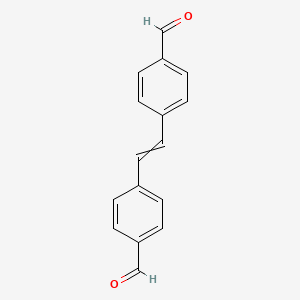
![3,4-Dihydrobenz[a]anthracen-1(2H)-one](/img/structure/B1593657.png)
